![molecular formula C5H6N2O3S B7767592 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate](/img/structure/B7767592.png)
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate
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Overview
Description
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate is a heterocyclic compound with the molecular formula C₅H₄N₂O₂S. This compound is notable for its unique structure, which includes both oxo and thioxo groups, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate typically involves the reaction of thiourea with an aldehyde under acidic conditions. One common method is the Biginelli reaction, which involves the condensation of thiourea, an aldehyde, and a β-keto ester in the presence of a catalyst such as zinc chloride (ZnCl₂) or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl and thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine. Specifically:
- Inhibition of Bacterial Growth : Research indicates that derivatives exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Fungal Inhibition : Some compounds have shown efficacy against fungal pathogens, suggesting potential applications in treating fungal infections .
Anticancer Properties
Studies have explored the anticancer potential of tetrahydropyrimidine derivatives:
- Mechanism of Action : Compounds have been found to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .
- Case Studies : In vitro studies demonstrate that certain derivatives can inhibit the proliferation of breast and colon cancer cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- Serine Protease Inhibition : Some derivatives have shown promise as serine protease inhibitors, which could be beneficial in managing diseases where proteolytic enzymes play a role .
Comparative Analysis of Derivatives
The following table summarizes various derivatives of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine and their reported activities:
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
---|---|---|---|
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine | Yes (E. coli) | Moderate (breast cancer) | Yes (serine protease) |
4-Oxo-6-(4-chlorophenyl)-2-thioxo derivative | High (S. aureus) | High (colon cancer) | Yes (specific proteases) |
5-Amino derivative | Moderate (fungi) | Low | No |
Mechanism of Action
The mechanism of action of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A similar compound with a thioxo group at the 2-position but lacks the aldehyde group.
6-Methyl-2-thiouracil: Similar structure but with a methyl group at the 6-position instead of an oxo group.
4-Oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Another related compound with a styryl group and a nitrile group.
Uniqueness
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate is unique due to its combination of oxo and thioxo groups along with an aldehyde group. This combination provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by various studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H4N2O3S. The compound features a pyrimidine ring with a thione functional group and an aldehyde substituent that contribute to its reactivity and biological properties.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit promising antimicrobial activities. A study synthesized several compounds based on 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine frameworks and evaluated their effectiveness against various bacterial strains. The results showed that some derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
The antitumor potential of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine derivatives has been explored in various studies. One notable study demonstrated that certain synthesized compounds exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Table 2: Cytotoxicity of Selected Compounds on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound D | HeLa | 15 |
Compound E | MCF-7 | 10 |
Compound F | A549 (lung) | 20 |
Anti-inflammatory Activity
In addition to antimicrobial and antitumor activities, the compound has shown promise in anti-inflammatory applications. A study highlighted its role as a selective inhibitor of Interleukin-8-induced neutrophil chemotaxis. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced its inhibitory potency .
Case Study: Inhibition of Neutrophil Chemotaxis
In vivo studies using a mouse model demonstrated that the most potent derivative significantly reduced inflammation in zymosan-induced peritonitis by inhibiting neutrophil migration at picomolar concentrations .
The biological activities of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine derivatives are believed to stem from their ability to interact with specific molecular targets:
- Antimicrobial: Disruption of bacterial cell wall synthesis.
- Antitumor: Induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory: Inhibition of cytokine signaling pathways.
Properties
IUPAC Name |
4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLPANATZDUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C=O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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